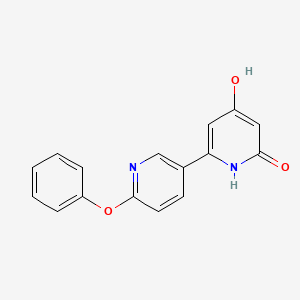
4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one is a complex organic compound that features a pyridinone core structure with phenoxy and pyridinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one typically involves multi-step organic reactions. One common approach is to start with a pyridinone precursor and introduce the phenoxy and pyridinyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like halogenation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridinone ring or the substituents.
Substitution: The phenoxy and pyridinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one include other pyridinone derivatives with various substituents. Examples include:
- 4-hydroxy-6-(6-methoxypyridin-3-yl)-1H-pyridin-2-one
- 4-hydroxy-6-(6-chloropyridin-3-yl)-1H-pyridin-2-one
Uniqueness
What sets this compound apart is the specific combination of phenoxy and pyridinyl groups, which can impart unique chemical and biological properties.
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
4-hydroxy-6-(6-phenoxypyridin-3-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C16H12N2O3/c19-12-8-14(18-15(20)9-12)11-6-7-16(17-10-11)21-13-4-2-1-3-5-13/h1-10H,(H2,18,19,20) |
InChI Key |
IDKUBICTJRDGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C3=CC(=CC(=O)N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




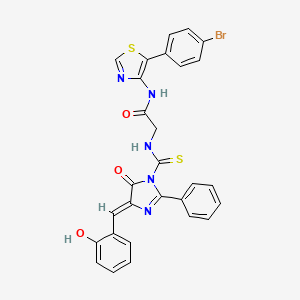


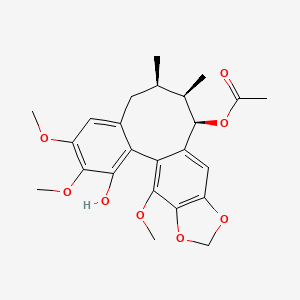
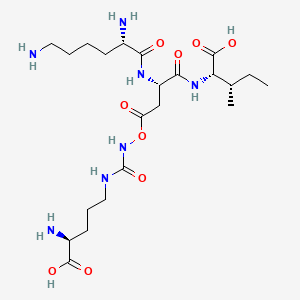
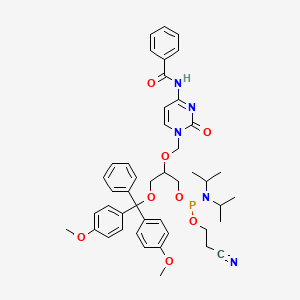
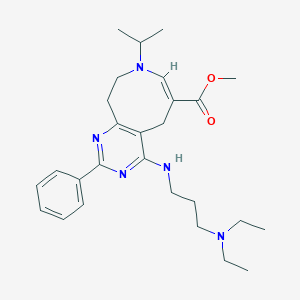
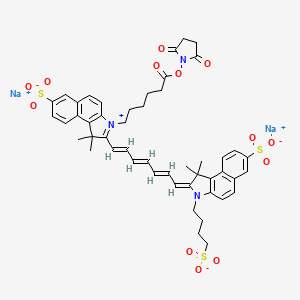

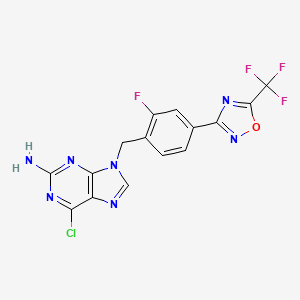
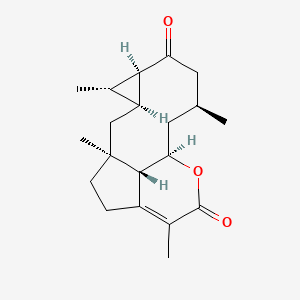
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
